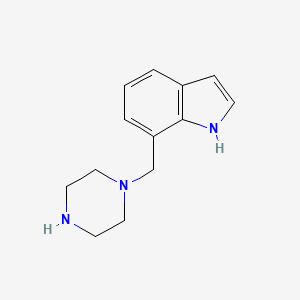
(2-Fluoro-3,4-dimethoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3,4-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12FNO2 It is a derivative of methanamine, where the phenyl ring is substituted with two methoxy groups and one fluoro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2-fluoro-3,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method includes the nitration of o-methylphenol followed by hydroxyl chlorination, fluorination, and finally reduction to obtain the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3,4-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride (NaBH4), boron trifluoride etherate (BF3.OEt2), and various oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro or carboxylic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(2-Fluoro-3,4-dimethoxyphenyl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dimethoxyphenyl)methanamine: Similar structure but lacks the fluoro group, which may result in different chemical reactivity and biological activity.
(2-Fluoro-4,5-dimethoxyphenyl)methanamine: Similar structure with different positions of the methoxy groups, potentially leading to variations in chemical properties.
Uniqueness
(2-Fluoro-3,4-dimethoxyphenyl)methanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(2-fluoro-3,4-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3 |
Clave InChI |
VHXQGWDHHFVHJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CN)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)







![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)

